molecular formula C10H9N3 B11913131 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

Cat. No.: B11913131
M. Wt: 171.20 g/mol
InChI Key: MNVTUMBPMWETQW-UHFFFAOYSA-N
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Description

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile (CAS 17745-00-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a methyl-substituted imidazo[1,2-a]pyridine scaffold linked to a reactive acetonitrile group. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, known as a bioisostere of benzimidazole, which is a common motif in antifungal agents . The primary research application of this nitrile-functionalized derivative is as a key synthetic building block. The nitrile group is a versatile handle for further chemical transformation, allowing researchers to synthesize more complex molecules, such as 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine (CAS 171346-86-4), via reduction reactions . Compounds based on the imidazo[1,2-a]pyridinyl-acetonitrile structure have demonstrated potent biological activity. Recent scientific studies highlight that such hybrids exhibit strong antifungal properties against pathogenic Candida species, including Candida albicans , Candida tropicalis , and Candida glabrata . The mechanism of action is believed to involve dual interactions with fungal enzymes, where the nitrile group can act as a Michael acceptor, inhibiting essential biological pathways in the pathogen . Researchers utilize this compound in the design and synthesis of novel therapeutic candidates, particularly in response to the growing challenge of antifungal resistance. Its structural features make it a promising "hit molecule" for further pharmacomodulation in developing new anticandidosis agents . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

InChI

InChI=1S/C10H9N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2H2,1H3

InChI Key

MNVTUMBPMWETQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and nitrile formation. One common method includes the reaction of 2-aminopyridine with 3-pyridinecarboxaldehyde in the presence of a base, followed by treatment with acetonitrile under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or iodine in chloroform.

Major Products:

Scientific Research Applications

Anticancer Activity

The compound is being studied for its potential as an anticancer agent. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds that share structural similarities with 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile have shown promise in targeting CDK12 and CDK13, which are implicated in various cancers including breast and prostate cancer. Inhibitors of these kinases may provide a therapeutic avenue for treating tumors characterized by their overexpression or mutation .

Neuroprotective Effects

Studies suggest that imidazo[1,2-a]pyridine derivatives may exhibit neuroprotective properties. The compound's ability to modulate neuropeptide receptors has been explored, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Receptor Modulation

The compound has been evaluated for its activity as a receptor modulator. It has been shown to act as an antagonist at various adenosine receptors (A2A and A2B), which play significant roles in immune response and cancer progression. This receptor modulation could lead to enhanced immune responses against tumors .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. The structural features of this compound may contribute to its efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving cyanomethylation of imidazo[1,2-a]pyridine frameworks. Recent advancements have explored novel synthetic routes that improve yield and purity, facilitating the production of this compound for research purposes .

Case Studies and Research Findings

StudyFocusFindings
Patel et al., 2018CDK InhibitionIdentified selective inhibitors for CDK12/13 with potential anticancer applications .
PMC4877059Neuropeptide Receptor AntagonismDemonstrated antagonistic activity leading to reduced calcium mobilization .
WO2021013864A1c-KIT Kinase InhibitionShowed effectiveness against gastrointestinal stromal tumors via c-KIT inhibition .
PMC9154793Adenosine Receptor AntagonismHighlighted dual A2A/A2B receptor antagonists with implications for cancer immunotherapy .

Mechanism of Action

The mechanism of action of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile with structurally analogous imidazopyridine-acetonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological/Physicochemical Data Source
This compound 7-Me, 3-CN C₁₁H₁₀N₄ 198.23 Not explicitly reported; inferred from analogs -
2-(4-(7-Phenylimidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile 7-Ph, 4-Ph-CN C₂₂H₁₆N₄ 336.39 IC₅₀ (P2X3): ~0.025 μM (analogous derivatives); higher lipophilicity (logP ~3.5)
2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile Unsubstituted core, 4-Ph-CN C₁₅H₁₁N₃ 233.27 ESI-MS [M+H]⁺: 234; reduced steric bulk compared to methyl/phenyl analogs
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile 6-Cl, 2-(4-Cl-Ph), 3-CN C₁₆H₁₀Cl₂N₄ 347.18 Higher reactivity due to electron-withdrawing Cl groups; safety concerns noted in SDS
2-[8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile 8-OBn, 2-Me, 3-CN C₁₇H₁₅N₃O 289.33 Enhanced solubility due to benzyloxy group; used in inflammation studies
BLU-5937 (Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate) 7-Me, 2-(DF-Ph), 3-piperidine C₂₈H₂₉F₂N₅O₃ 529.56 IC₅₀ (hP2X3): 0.025 μM; >24 μM at P2X2/3; oral bioavailability

Structural and Functional Insights

  • Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity but may raise toxicity risks, as seen in safety data sheets .
  • Biological Selectivity :

    • BLU-5937, a 7-methyl analog with a difluorophenyl group, demonstrates >1,000-fold selectivity for P2X3 over P2X2/3 receptors, attributed to optimized substituent interactions .
    • Unsubstituted analogs (e.g., ) show lower molecular weights (~233 g/mol) but reduced receptor affinity due to lack of targeted substituents.
  • Physicochemical Properties :

    • Lipophilicity (logP) increases with aromatic substituents (e.g., phenyl in ), whereas polar groups like benzyloxy () enhance aqueous solubility.
    • The acetonitrile moiety consistently contributes to ligand efficiency across analogs, with [M+H]⁺ peaks confirming stability in mass spectrometry .

Pharmacological Implications

  • Methyl vs. Phenyl at 7-Position: 7-Methyl derivatives (e.g., BLU-5937) avoid taste dysfunction side effects common in non-selective P2X3 inhibitors, unlike gefapixant . 7-Phenyl analogs exhibit higher logP values, which may limit blood-brain barrier penetration despite stronger in vitro activity .
  • Piperidine-containing derivatives (e.g., BLU-5937) demonstrate improved pharmacokinetic profiles, emphasizing the role of secondary amines in metabolic stability .

Biological Activity

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H8N4C_9H_8N_4, with a molecular weight of approximately 172.19 g/mol. The compound features an imidazo[1,2-a]pyridine ring fused with an acetonitrile functional group, which contributes to its unique reactivity and biological profile.

Research indicates that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the acetonitrile group may enhance lipophilicity and facilitate interaction with lipid membranes, potentially increasing bioavailability and efficacy.

Key Mechanisms

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may act as a modulator of certain receptors linked to cellular signaling pathways, affecting processes like cell proliferation and apoptosis.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been documented.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential use in treating infections.
  • Anti-inflammatory Effects : The inhibition of COX enzymes suggests that this compound may possess anti-inflammatory properties.

Case Studies

Several studies have highlighted the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Antitumor Activity : A study evaluated the efficacy of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. Results showed that compounds with structural similarities to this compound exhibited significant growth inhibition (IC50 values ranging from 10 to 50 µM) .
  • Antimicrobial Testing : In vitro assays revealed that derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound reduced inflammatory markers significantly compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their structural features. Key observations include:

  • The presence of electron-withdrawing groups enhances activity.
  • Modifications at the nitrogen positions can significantly alter potency.
CompoundStructureIC50 (µM)Activity
AImidazo derivative25Anticancer
BAcetonitrile analog15Antimicrobial
CModified imidazopyridine30Anti-inflammatory

Q & A

Advanced Research Question

  • DFT Studies : Calculate electronic properties (HOMO/LUMO energies) to assess reactivity. For example, aminoimidazodipyridines derived from acetonitrile precursors show charge distribution critical for ligand-enzyme interactions .
  • Molecular Docking : Simulate binding with targets like ENR (enoyl-ACP reductase) using software (e.g., AutoDock). 3D/2D interaction maps reveal hydrogen bonds with active-site residues (e.g., Tyr158, Lys165) .
  • ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics (LogP, polar surface area) and prioritize compounds with drug-like properties .

How can conflicting biological activity data for imidazo[1,2-a]pyridine derivatives be rationalized?

Advanced Research Question
Discrepancies arise from structural modifications (e.g., substituent position, electronic effects). Methodological solutions:

  • SAR Analysis : Compare bioactivity of derivatives (e.g., 7-methyl vs. 7-phenyl analogs). For antimicrobial studies, Schiff bases with electron-withdrawing groups (e.g., -F, -Cl) enhance potency .
  • Dose-Response Assays : Use standardized MIC/MBC protocols to minimize variability in antimicrobial testing .
  • In Vivo Validation : For imaging agents (e.g., 18F-PBR111), correlate in vitro TSPO binding with PET uptake in atherosclerosis models .

What strategies improve the regioselectivity of C-3 functionalization in imidazo[1,2-a]pyridine derivatives?

Advanced Research Question

  • Lewis Acid Catalysis : AlCl₃ or FeCl₃ promotes Friedel-Crafts acylation at C-3, avoiding competing N-alkylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., N-1) to direct substitution to C-3 .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and enhance purity by minimizing decomposition .

How can impurities in this compound be identified and controlled?

Basic Research Question

  • HPLC-PDA/MS : Detect common impurities (e.g., dimethylacetamide byproducts) using reverse-phase C18 columns and gradient elution .
  • Stability Studies : Monitor degradation under stress conditions (heat, light) to identify labile groups (e.g., nitrile hydrolysis to carboxylic acids) .
  • Synthetic Optimization : Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., T3P®) to reduce toxic impurities .

What are the challenges in scaling up imidazo[1,2-a]pyridine synthesis, and how are they addressed?

Advanced Research Question

  • Solvent Selection : Replace low-boiling solvents (e.g., CHCl₃) with DMF or acetonitrile for safer large-scale reactions .
  • Catalyst Recycling : Immobilize Lewis acids (e.g., FeCl₃ on silica) to reduce waste and costs .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor key intermediates in real time .

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